(3-Isopropylthiophen-2-yl)boronic acid
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Overview
Description
(3-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Used for the oxidation of boronic acids.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).
Scientific Research Applications
(3-Isopropylthiophen-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Isopropylthiophen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . In biological systems, boronic acids can interact with diols and other functional groups, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophen-2-ylboronic Acid: Similar to (3-Isopropylthiophen-2-yl)boronic acid but without the isopropyl substitution.
3-Methylthiophen-2-ylboronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions in chemical and biological systems. This substitution can enhance the compound’s stability and specificity in certain applications compared to its simpler analogs .
Properties
Molecular Formula |
C7H11BO2S |
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Molecular Weight |
170.04 g/mol |
IUPAC Name |
(3-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3 |
InChI Key |
AFZLIQOIXKRYBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C(C)C)(O)O |
Origin of Product |
United States |
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